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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B3417362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxyquinoline (also known as 2-quinolinone or carbostyril), a key heterocyclic compound
with significant applications in medicinal chemistry and materials science. This document
details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic characteristics, offering a foundational resource for its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for 2-Hydroxyquinoline is summarized below. It is important to note
that 2-Hydroxyquinoline exists in a tautomeric equilibrium between the lactim (enol) and
lactam (keto) forms, with the lactam form generally being more stable.[1] The presented data
primarily corresponds to the predominant lactam tautomer, 2(1H)-quinolinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2-
Hydroxyquinoline.

H NMR Spectral Data
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S Chemical Shift (8, Multiplicity Coupling Constant
ppm) (3, Hz)

H-3 6.65 d 9.5
H-4 7.80 d 9.5
H-5 7.55 d 8.0
H-6 7.20 t 7.5
H-7 7.45 t 7.8
H-8 7.28 d 8.0
N-H 12.5 (broad) S

Solvent: DMSO-ds

13C NMR Spectral Data
Carbon Chemical Shift (6, ppm)
C-2 162.5
C-3 122.0
C-4 139.0
C-4a 116.0
C-5 130.0
C-6 122.5
C-7 128.5
C-8 115.0
C-8a 138.0

Solvent: DMSO-ds
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Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxyquinoline provides key information about its functional groups.

The data presented here is consistent with the lactam structure.

Wavenumber (cm—?) Vibrational Mode Functional Group
~3160 N-H stretch Amide

~1660 C=0 stretch Amide (Lactam)
1600-1450 C=C stretch Aromatic ring

~1370 C-N stretch Amide

750-850 C-H bend Aromatic (out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the 2-Hydroxyquinoline

molecule. The absorption maxima can be influenced by the solvent and the tautomeric form

present.
Molar Absorptivity .
Amax (nm) Solvent Transition
(e, M~’cm™?)
~225 ~35,000 Methanol - T
~270 ~10,000 Methanol - T
~330 ~5,000 Methanol n - m*

The absorption spectra of both the lactim and lactam forms have been observed, with the

origins for the lactam and lactim forms reported at 29,112 cm~* and 31,349 cm™1, respectively.

[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
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NMR Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of 2-Hydroxyquinoline is dissolved
in about 0.7 mL of a deuterated solvent (e.g., DMSO-ds, CDCIs) in a standard 5 mm NMR tube.
[2] The choice of solvent is critical as it can influence the chemical shifts.

Instrumentation and Data Acquisition: *H and 3C NMR spectra are typically recorded on a 300,
400, or 500 MHz spectrometer.[3] For *H NMR, a standard pulse program is used with a
sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a proton-
decoupled pulse sequence is commonly employed to simplify the spectrum and enhance
sensitivity.[3]

IR Spectroscopy

Sample Preparation: For solid samples of 2-Hydroxyquinoline, the KBr pellet technique is
commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade
KBr (100-200 mg) and pressed into a thin, transparent disk.[4] Alternatively, the Attenuated
Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on
the ATR crystal.[5] For solution-state IR, the sample is dissolved in a suitable solvent (e.g.,
chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

Instrumentation and Data Acquisition: FTIR spectra are recorded using a Fourier-Transform
Infrared Spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum of the pure KBr pellet or the solvent is recorded and subtracted from the
sample spectrum.[6]

UV-Vis Spectroscopy

Sample Preparation: A stock solution of 2-Hydroxyquinoline is prepared by accurately
weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g.,
methanol, ethanol, acetonitrile) in a volumetric flask.[7] Serial dilutions are then performed to
obtain solutions of known concentrations in the range that gives absorbance values between
0.1 and 1.0.

Instrumentation and Data Acquisition: The UV-Vis absorption spectrum is recorded using a
dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm.[7][8] A
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cuvette containing the pure solvent is used as a reference. The instrument is first zeroed with
the blank solvent before measuring the absorbance of the sample solutions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Hydroxyquinoline.

2-Hydroxyquinoline
Sample

Sample Preparation
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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